3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
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Biological Activity
The compound 3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex heterocyclic molecule that incorporates several pharmacologically relevant moieties. Its structure includes a piperazine ring, which is known for its diverse biological activities, particularly in the realm of neuropharmacology. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazolin core with a sulfanylidene group and a methoxyphenyl-piperazine substituent. The presence of these functional groups suggests potential interactions with various biological targets.
- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, particularly the 5-HT_1A receptor. Compounds with similar structures have shown significant binding affinity to these receptors, indicating potential anxiolytic and antidepressant effects. For instance, related compounds exhibited Ki values in the low nanomolar range (1.2 nM) for 5-HT_1A receptors, highlighting their potency as ligands .
- Antioxidant Properties : Preliminary studies suggest that the sulfanylidene group may confer antioxidant properties to the compound. Antioxidants play crucial roles in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial effects against various bacterial strains. For example, compounds containing piperidine and sulfonamide functionalities showed moderate to strong antibacterial activity against pathogens like Salmonella typhi .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activities:
- Binding Affinity : The compound's binding affinity to serotonin receptors was assessed using radiolabeled ligand displacement assays. Results indicated a high affinity for 5-HT_1A receptors.
- Antimicrobial Screening : The compound was tested against several bacterial strains using standard disc diffusion methods. Results showed varying degrees of inhibition, suggesting that modifications to the structure could enhance antibacterial efficacy.
Case Studies
- Neuropharmacological Effects : A study investigating the effects of structurally similar piperazine derivatives on anxiety and depression models in rodents found that these compounds significantly reduced anxiety-like behaviors when administered at specific dosages.
- Anticancer Potential : Another investigation into related tetrahydroquinazoline derivatives indicated that they exhibited cytotoxic effects against several cancer cell lines through apoptosis induction pathways.
Data Tables
Activity Type | Test Method | Results |
---|---|---|
5-HT_1A Binding Affinity | Radiolabeled Ligand Displacement | Ki = 1.2 nM |
Antimicrobial Activity | Disc Diffusion | Moderate to strong inhibition |
Cytotoxicity | MTT Assay | Significant against cancer lines |
Properties
IUPAC Name |
3-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-21-12-10-19(11-13-21)28-14-16-29(17-15-28)24(31)18-6-8-20(9-7-18)30-25(32)22-4-2-3-5-23(22)27-26(30)34/h2-13,22H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQMFONCXMNXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5C=CC=CC5=NC4=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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